![molecular formula C23H22N4O5 B2878260 1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone CAS No. 1456913-30-6](/img/structure/B2878260.png)
1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone
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Overview
Description
The compound appears to contain two 1,3-benzodioxol-5-yl groups, a pyrazolidin-3-yl group, and a 1,4-diazepan-1-yl group . These groups are common in various organic compounds and can contribute to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple cyclic structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Anticancer Research
Compounds with the 1,3-benzodioxol moiety have been studied for their anticancer properties. The presence of the pyrazole ring and diazepane structure in this compound could potentially interact with various biological targets. For instance, similar structures have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and leukemia cancer cell lines . The compound could serve as a lead structure for the development of new anticancer agents.
Molecular Diversity Studies
The structural complexity of this compound makes it an excellent candidate for molecular diversity studies. It can be used to explore the structure-activity relationships (SAR) in medicinal chemistry, providing insights into how structural changes can affect biological activity .
Tubulin Polymerization Inhibition
Based on the activity of related compounds, this molecule may act as a microtubule-targeting agent, potentially inhibiting tubulin polymerization—a mechanism exploited by several anticancer drugs . This application could lead to the development of new therapeutic agents that target cell division.
Apoptosis Induction
Further mechanistic studies on similar compounds have revealed the ability to induce apoptosis in cancer cells . This compound could be investigated for its pro-apoptotic properties, contributing to cancer treatment research.
Cell Cycle Arrest
The compound’s analogs have shown the ability to cause cell cycle arrest at the S phase in cancer cells . Research into this compound could provide valuable information on its potential to control cell proliferation.
Proteomics Research
The benzodioxol moiety is a common feature in various biochemicals used in proteomics research. This compound could be used in the study of protein interactions and functions, given its potential to interact with a wide range of biological molecules .
Organic Synthesis
The compound’s structure contains functional groups that are useful in organic synthesis. It could be used as a precursor or intermediate in the synthesis of more complex molecules for various applications, including materials science and drug development .
Biochemical Assays
Due to its potential biological activity, this compound could be incorporated into biochemical assays to study its interaction with enzymes, receptors, or other cellular components, aiding in the discovery of new biological pathways or drug targets .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c28-23(16-3-5-19-21(11-16)32-14-30-19)27-7-1-6-26(8-9-27)22-12-17(24-25-22)15-2-4-18-20(10-15)31-13-29-18/h2-5,10-11,17,22,24-25H,1,6-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGGGMCXGDBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CC(NN4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(2H-1,3-benzodioxole-5-carbonyl)-1,4-diazepane |
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